molecular formula C17H16ClN5O3 B6561494 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide CAS No. 946360-15-2

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide

Cat. No.: B6561494
CAS No.: 946360-15-2
M. Wt: 373.8 g/mol
InChI Key: FSOZZNWMIPSWCS-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide is a synthetic small molecule featuring a 1,2,3,4-tetrazole ring substituted with a 4-chlorophenyl group at the N1 position. The tetrazole moiety is linked via a methylene bridge to a benzamide scaffold with 2,3-dimethoxy substituents.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3/c1-25-14-5-3-4-13(16(14)26-2)17(24)19-10-15-20-21-22-23(15)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOZZNWMIPSWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions. This reaction forms 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole.

    Coupling with Benzamide: The tetrazole derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Tetrazole-containing compounds are known for their pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide exerts its effects would depend on its specific application. Generally, the tetrazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl and dimethoxybenzamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

1,2,4-Triazole-Tethered Indolinones (Compounds 11i–11l)

These compounds (e.g., 11i: N-[4-(3-{N′-[5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide) share a 1,2,4-triazole core substituted with a 4-chlorophenyl group but differ in the attached pharmacophores (e.g., indolinone hydrazinecarbonyl vs. benzamide). Key comparisons:

  • Thermal Stability : All compounds 11i–11l exhibit melting points >300°C, indicative of high crystallinity and stability, comparable to the target compound’s likely stability .
  • Bioactivity : These analogues target VEGFR-2, a key angiogenesis regulator, whereas the benzamide-tetrazole hybrid may target distinct pathways (e.g., kinase inhibition or DNA intercalation) .

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

These triazole-based compounds (e.g., 10) feature a trifluoromethyl group and carboxylic acid substituent, diverging from the target compound’s tetrazole and benzamide groups. Notably:

  • Antitumor Efficacy : Compound 10 showed 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, while analogues with tetrahydrofuran or pyridinyl substituents achieved similar GP values (~70%) .

Functional Group Variations and Pharmacokinetic Profiles

Tetrazole vs. Triazole Cores

  • Electron-Deficient Nature : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8–10), influencing solubility and membrane permeability. The target compound’s tetrazole may enhance bioavailability in acidic microenvironments (e.g., tumor tissues) compared to triazole-based analogues .
  • Synthetic Accessibility : Triazole derivatives (e.g., Ugi-Azide products like 9o in ) are often synthesized via click chemistry, whereas tetrazoles require specialized routes (e.g., cycloaddition with azides) .

Substituent Effects

  • 4-Chlorophenyl Group : A common feature in all compared compounds, this group likely enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .
  • Benzamide vs. Acetamide/Carboxylic Acid : The 2,3-dimethoxybenzamide in the target compound may improve DNA intercalation or hydrogen bonding compared to acetamide (11i–11l) or ionizable carboxylic acid (10) groups .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Biological Target Activity Data Reference
Target Compound 1,2,3,4-Tetrazole 4-ClPh, 2,3-dimethoxybenzamide Under study N/A
11i (VEGFR-2 inhibitor) 1,2,4-Triazole 4-ClPh, indolinone hydrazinecarbonyl VEGFR-2 IC₅₀: <1 µM (in vitro)
10 (c-Met inhibitor) 1,2,3-Triazole 4-ClPh, CF₃, COOH c-Met GP: 68.09% (NCI-H522)
9o (Ugi-Azide product) 1,2,3,4-Tetrazole Thiophen-3-yl, benzodioxin Unspecified Yield: 76%

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C21H24ClN5O4
  • Molecular Weight : 445.9 g/mol
  • IUPAC Name : this compound

This compound features a tetrazole ring, which is known for its diverse biological activities, and a methoxy-substituted benzamide moiety that may enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have been shown to possess antibacterial activity against various strains of bacteria.

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

These compounds highlight the potential of this compound in developing new antimicrobial agents.

Anticancer Properties

Studies have demonstrated that tetrazole-containing compounds can exhibit anticancer properties. For instance, research on related tetrazole derivatives has shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for tumor growth.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in various metabolic pathways. For example:

  • Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases.

Synthesis and Pharmacological Evaluation

A recent study synthesized several derivatives of the compound and evaluated their biological activities using in vitro assays. The results indicated that certain derivatives exhibited potent antibacterial and anticancer activities with IC50 values comparable to established drugs.

Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies revealed that the compound can effectively bind to active sites of enzymes and receptors associated with disease pathways.

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